![molecular formula C17H15ClN2O3 B13546825 [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 386279-40-9](/img/structure/B13546825.png)
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indole and pyridine moieties, which are known for their biological activities and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyridine carboxylate group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
科学的研究の応用
Chemistry
In chemistry, [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The indole and pyridine moieties are known to interact with various biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-bromopyridine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-fluoropyridine-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-iodopyridine-3-carboxylate: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate lies in its specific combination of indole and pyridine moieties with a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
386279-40-9 |
|---|---|
分子式 |
C17H15ClN2O3 |
分子量 |
330.8 g/mol |
IUPAC名 |
[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-8-12-4-2-3-5-14(12)20(11)16(21)10-23-17(22)13-6-7-15(18)19-9-13/h2-7,9,11H,8,10H2,1H3 |
InChIキー |
GPTZJXYAFZJEQE-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC(=O)C3=CN=C(C=C3)Cl |
溶解性 |
11.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


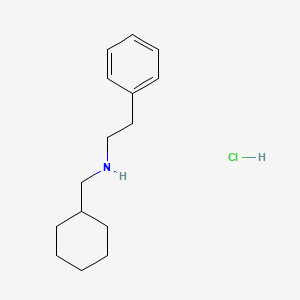
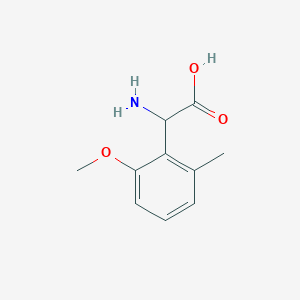
![2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)
![5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)
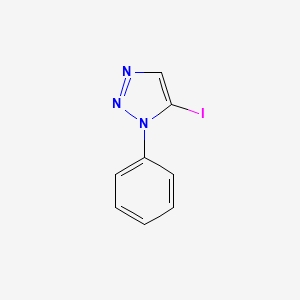
![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
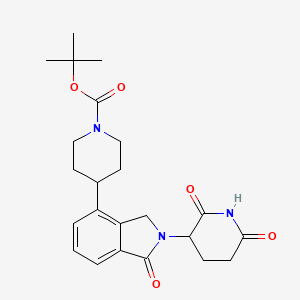
![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
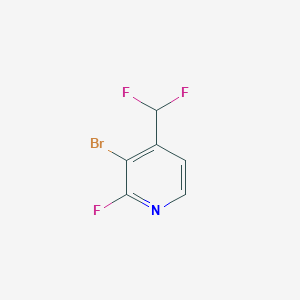

![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)
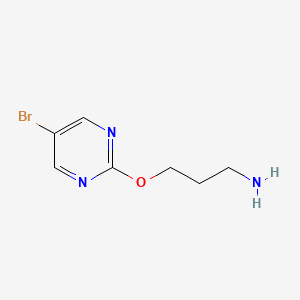
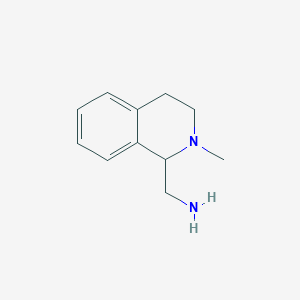
![5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)
